

An In-Depth Technical Guide to AZD1152-HQPA: The Active Metabolite of Barasertib

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Compound of Interest

Compound Name: Barasertib

Cat. No.: B1683942

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Introduction

AZD1152-HQPA, also known as **Barasertib**-HQPA, is the biologically active metabolite of the prodrug **Barasertib** (AZD1152).^{[1][2]} **Barasertib** is a dihydrogen phosphate prodrug that is rapidly converted in plasma to AZD1152-HQPA.^{[3][4]} This small molecule is a potent and highly selective inhibitor of Aurora B kinase, a key regulator of mitosis.^{[5][6]} Overexpression of Aurora B kinase is common in many human cancers, making it a promising therapeutic target.^{[7][8]} AZD1152-HQPA has been evaluated in numerous preclinical and clinical studies for the treatment of various malignancies, particularly hematological cancers like acute myeloid leukemia (AML) and solid tumors.^{[1][9][10]}

Mechanism of Action

AZD1152-HQPA functions as a reversible, ATP-competitive inhibitor of Aurora B kinase.^[6] Aurora B is a serine/threonine kinase and a critical component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during cell division.^[8]

By selectively inhibiting Aurora B, AZD1152-HQPA disrupts several key mitotic processes:

- **Inhibition of Histone H3 Phosphorylation:** A primary substrate of Aurora B is histone H3 at serine 10 (H3S10). AZD1152-HQPA effectively suppresses the phosphorylation of histone H3, a critical step for chromosome condensation during mitosis.^{[1][11][12]}

- Disruption of Mitosis: Inhibition of Aurora B leads to defects in chromosome alignment and segregation.[\[3\]](#)[\[13\]](#)
- Induction of Polyploidy: Cells treated with AZD1152-HQPA often fail to complete cytokinesis (the final step of cell division), leading to endoreduplication and the formation of polyploid cells with $\geq 4N$ DNA content.[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Apoptosis: The ultimate fate of cancer cells following treatment with AZD1152-HQPA is often apoptosis (programmed cell death), which is induced after the failure of mitosis.[\[4\]](#)[\[5\]](#)[\[14\]](#)

The cellular response to AZD1152-HQPA can be influenced by the p53 status of the tumor cells, which may determine whether cells undergo apoptosis or primarily become polyploid.[\[1\]](#)[\[15\]](#)

Quantitative Data

The following tables summarize the key quantitative metrics for AZD1152-HQPA, including its kinase selectivity and its efficacy in various cancer cell lines.

Table 1: Kinase Inhibitory Potency of AZD1152-HQPA

Kinase	IC ₅₀	K _i	Selectivity (Fold) vs. Aurora B
Aurora B	0.37 nM [5] [14] [16]	0.36 nM [3] [4] [17]	1
Aurora A	1368 nM [1] [18]	1369 nM [3] [4] [17]	~3700
Aurora C	-	17.0 nM [16] [17]	~47

IC₅₀: Half maximal inhibitory concentration. K_i: Inhibition constant.

Table 2: In Vitro Efficacy of AZD1152-HQPA in Hematological Malignancy Cell Lines

Cell Line	Cancer Type	Assay Type	IC ₅₀
PALL-2	Philadelphia chromosome–positive ALL	³ H-Thymidine Uptake	~5 nM
MOLM13	Acute Monocytic Leukemia	³ H-Thymidine Uptake	~12 nM
MV4-11	Biphenotypic Leukemia	³ H-Thymidine Uptake	~8 nM
MOLM13	Acute Monocytic Leukemia	Clonogenic Growth	1 nM
MV4-11	Biphenotypic Leukemia	Clonogenic Growth	2.8 nM

Data compiled from studies on various human leukemia cells.[\[1\]](#)[\[18\]](#)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for evaluating the effects of AZD1152-HQPA.

Cell Proliferation Assay (³H-Thymidine Uptake)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

- **Cell Seeding:** Leukemia cells are seeded in 96-well plates at a specified density.
- **Drug Treatment:** Cells are cultured in the presence of various concentrations of AZD1152-HQPA (e.g., 1-100 nM) or a vehicle control for a set period, typically 48 hours.[\[1\]](#)
- **Radiolabeling:** ³H-thymidine is added to the culture medium for the final 6 hours of incubation.

- **Harvesting and Measurement:** Cells are harvested, and the incorporated radioactivity is measured using a scintillation counter.
- **Data Analysis:** The concentration of AZD1152-HQPA that induces 50% growth inhibition (IC_{50}) is calculated from the dose-response curves.[\[1\]](#)

Clonogenic (Colony Formation) Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony.

- **Cell Preparation:** A single-cell suspension is prepared from the desired cancer cell line (e.g., MOLM13, MV4-11).[\[1\]](#)
- **Plating:** Cells are placed in 24-well plates containing a semi-solid medium. Prior to adding the cells, AZD1152-HQPA (e.g., 1-10 nM) or a control diluent is added to the wells.[\[1\]](#)
- **Incubation:** Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for approximately 10 days to allow for colony formation.[\[1\]](#)
- **Colony Counting:** Colonies are stained and counted manually or using an automated colony counter.
- **Analysis:** The IC_{50} for clonogenic growth is determined by comparing the number of colonies in treated wells to the control wells.[\[1\]](#)

Flow Cytometry for Cell Cycle and Phospho-Histone H3 Analysis

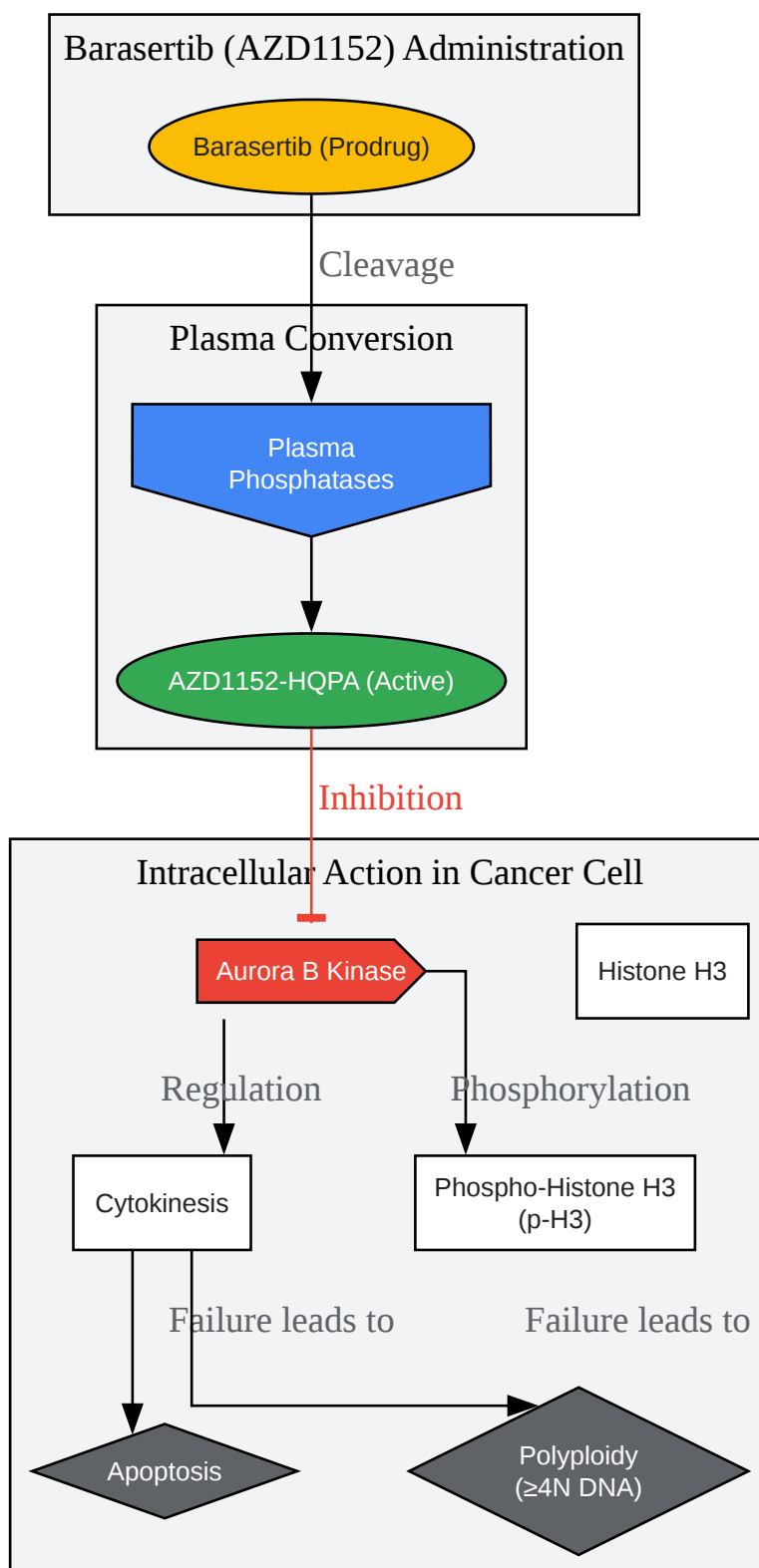
Flow cytometry is used to analyze the cell cycle distribution and the phosphorylation status of intracellular proteins.

- **Cell Treatment:** Cells (e.g., MOLM13, MV4-11) are exposed to AZD1152-HQPA (e.g., 10 nM) for a specified duration (e.g., 24 hours).[\[1\]](#)
- **Fixation and Permeabilization:** Cells are harvested, washed, and then fixed and permeabilized to allow antibodies to access intracellular targets.

- **Antibody Staining:** For phospho-histone H3 (p-H3) analysis, cells are incubated with a fluorescently-labeled antibody specific for phosphorylated Histone H3 on Serine 10.[1][11]
- **DNA Staining:** For cell cycle analysis, cells are stained with a DNA-intercalating dye such as propidium iodide (PI).
- **Data Acquisition:** Samples are analyzed on a flow cytometer. The fluorescence intensity of the p-H3 antibody indicates the level of histone H3 phosphorylation, while the PI signal is proportional to the DNA content, allowing for cell cycle phase determination (G1, S, G2/M, and polyploidy).[1][6]

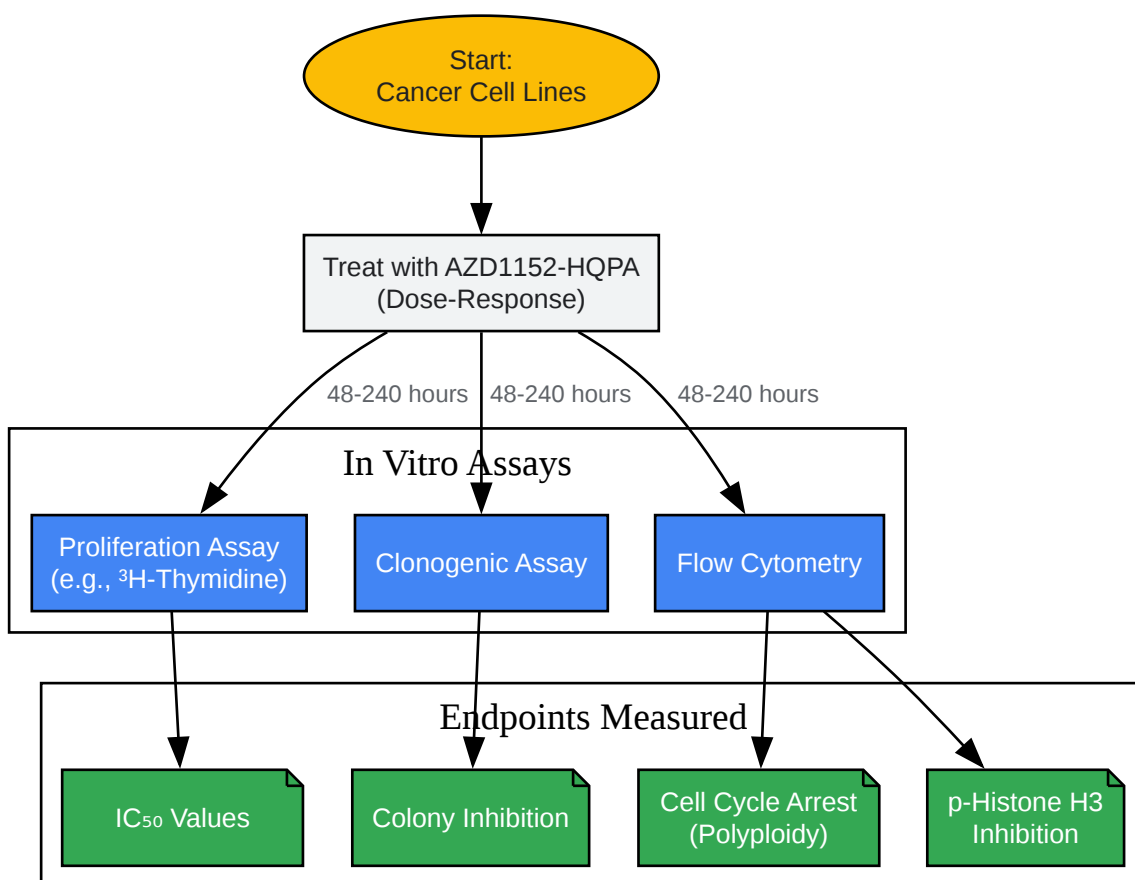
Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.



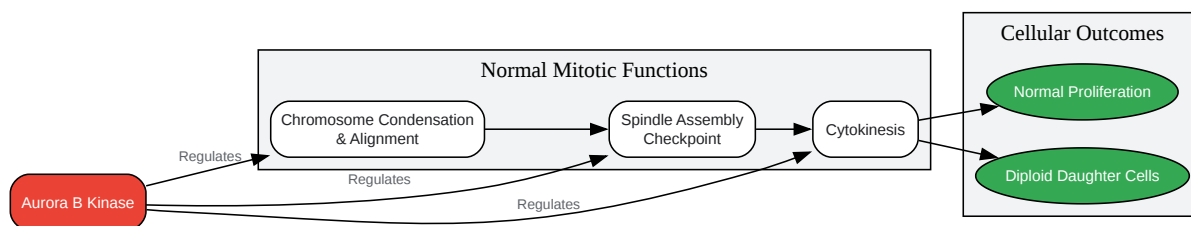
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Caption: Prodrug activation and mechanism of action of AZD1152-HQPA.



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Caption: Experimental workflow for in vitro evaluation of AZD1152-HQPA.



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Caption: Logical relationship of Aurora B kinase functions in mitosis.

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